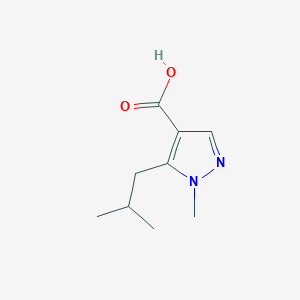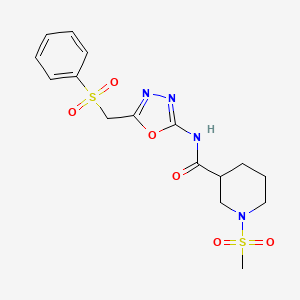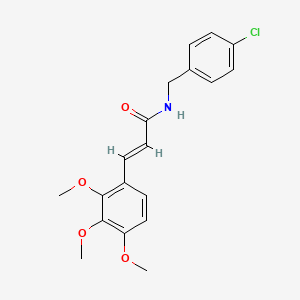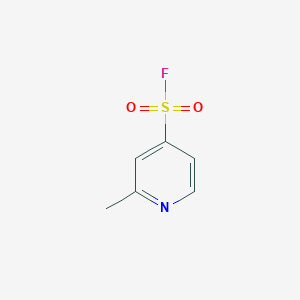
1-Methyl-5-(2-methylpropyl)pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Methyl-5-(2-methylpropyl)pyrazole-4-carboxylic acid” is a pyrazole derivative . It is a member of the class of pyrazoles that is N-methylpyrazole substituted by a carboxy group at position 4 .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclocondensation of ethyl acetoacetate, N, N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . The resulting compound then undergoes basic hydrolysis to yield the corresponding acid .Molecular Structure Analysis
The molecular formula of “1-Methyl-5-(2-methylpropyl)pyrazole-4-carboxylic acid” is C9H14N2O2 . The InChI code is 1S/C9H14N2O2/c1-6(2)4-8-7(9(12)13)5-10-11(8)3/h5-6H,4H2,1-3H3,(H,12,13) .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives are diverse. For instance, 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles can be prepared from the corresponding 2-alkyn-1-ones. These dihydropyrazoles can then undergo dehydration and iodination to provide 1-acyl-4-iodo-1H-pyrazoles .Physical And Chemical Properties Analysis
“1-Methyl-5-(2-methylpropyl)pyrazole-4-carboxylic acid” is a white to light yellow powder . It has a molecular weight of 182.22 . The compound is stable at room temperature .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Applications
Pyrazole derivatives, including those similar to 1-Methyl-5-(2-methylpropyl)pyrazole-4-carboxylic acid , serve as key scaffolds for synthesizing a variety of heterocyclic compounds. These structures are crucial in developing biologically active compounds due to their versatile synthetic applicability and significant biological activities. Notably, pyrazole carboxylic acid derivatives exhibit antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral activities, making them essential in medicinal chemistry (A. Cetin, 2020).
Synthetic Methodologies for Pyrazole Derivatives
The synthesis of pyrazole derivatives, including the 1-Methyl-5-(2-methylpropyl)pyrazole-4-carboxylic acid , involves various methodologies that enable the creation of compounds with potential pharmacological effects. Innovative synthetic strategies have led to the development of new anticancer agents, highlighting the significant role of pyrazoline and related structures in pharmaceutical chemistry (Pushkar Kumar Ray et al., 2022).
Biological Applications and Efficacy
Pyrazole derivatives are integral in developing compounds with broad pharmacological properties. These include antimicrobial, anticancer, anti-inflammatory, and analgesic activities, among others, underscoring the importance of such heterocyclic compounds in drug discovery and therapeutic applications. The structure-activity relationship studies further facilitate the exploration of these compounds for various medicinal purposes (S. Cherukupalli et al., 2017).
Safety and Hazards
The compound is classified under GHS07 and has the signal word “Warning”. It has hazard statements H303, H315, H319, and H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Direcciones Futuras
The future directions for “1-Methyl-5-(2-methylpropyl)pyrazole-4-carboxylic acid” and other pyrazole derivatives could involve further exploration of their biological activities and potential applications in medicine and agriculture . Additionally, new strategies for synthesizing these compounds could also be a focus of future research .
Mecanismo De Acción
Target of Action
The primary targets of 1-Methyl-5-(2-methylpropyl)pyrazole-4-carboxylic acid are currently unknown. This compound is a member of the class of pyrazoles
Mode of Action
As a pyrazole derivative, it may interact with its targets through a variety of mechanisms, including hydrogen bonding and π-π stacking interactions . .
Biochemical Pathways
Pyrazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
Given the diverse biological activities of pyrazole derivatives , this compound may have a wide range of effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
1-methyl-5-(2-methylpropyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)4-8-7(9(12)13)5-10-11(8)3/h5-6H,4H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVCUXHOVVMUDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=NN1C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-(2-methylpropyl)pyrazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide](/img/structure/B2709313.png)
![3-(2-chlorobenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![Tert-butyl 2-cyano-2-formyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2709319.png)
![Dilithium;3-amino-9-[2-carboxy-4-[[(2R)-2-hydroxy-3-[(1S,14S,18R,20S,23S,28S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate](/img/structure/B2709320.png)
![N1-(3-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2709321.png)

![1-benzyl-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2709324.png)
![N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2709326.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2709327.png)


